(R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
Brand Name: Vulcanchem
CAS No.: 675133-45-6
VCID: VC17270000
InChI: InChI=1S/C20H22N4/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14,21H2/t18-/m1/s1
SMILES:
Molecular Formula: C20H22N4
Molecular Weight: 318.4 g/mol

(R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

CAS No.: 675133-45-6

Cat. No.: VC17270000

Molecular Formula: C20H22N4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine - 675133-45-6

Specification

CAS No. 675133-45-6
Molecular Formula C20H22N4
Molecular Weight 318.4 g/mol
IUPAC Name N-[(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine
Standard InChI InChI=1S/C20H22N4/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14,21H2/t18-/m1/s1
Standard InChI Key KDILGLNJDNVPLP-GOSISDBHSA-N
Isomeric SMILES C1CN(C[C@@H]1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N
Canonical SMILES C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N

Introduction

Chemical Identity and Structural Features

(R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is identified by the CAS number 675133-45-6 and PubChem CID 9840006 . Its IUPAC name, N-[(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine, reflects its stereochemistry and functional groups . The compound’s 2D and 3D structural conformers reveal a rigid isoquinoline core linked to a flexible pyrrolidine-aminobenzyl side chain, enabling both hydrophobic and hydrogen-bonding interactions (Fig. 1) .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₂N₄
Molecular Weight318.4 g/mol
CAS Number675133-45-6
IUPAC NameN-[(3R)-1-[(3-Aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine
SMILESC1CN(C[C@@H]1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N
InChIKeyKDILGLNJDNVPLP-GOSISDBHSA-N

The (R)-configuration at the pyrrolidine C3 position is critical for its biological activity, as enantiomeric specificity often dictates receptor binding affinity .

Synthesis and Structural Modifications

The synthesis of (R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves multi-step organic reactions, starting with the preparation of the pyrrolidine-aminobenzyl intermediate. A common approach includes:

  • Pyrrolidine Functionalization: Alkylation of pyrrolidin-3-amine with 3-nitrobenzyl bromide, followed by nitro-group reduction to yield 1-(3-aminobenzyl)pyrrolidin-3-amine.

  • Isoquinoline Coupling: Nucleophilic aromatic substitution between 5-aminoisoquinoline and the pyrrolidine intermediate under palladium catalysis.

Table 2: Key Synthetic Reactions

StepReaction TypeReagents/ConditionsYield (%)
1Alkylation3-Nitrobenzyl bromide, K₂CO₃, DMF78
2Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH92
3Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane65

Chiral resolution via HPLC using a cellulose-based column ensures enantiopurity (>99% ee) . Structural modifications, such as substituting the aminobenzyl group with halogenated analogs, have been explored to enhance blood-brain barrier permeability.

Biological Activity and Mechanism of Action

This compound exhibits potent antagonism against vanilloid receptor 1 (VR1), a ion channel implicated in pain and inflammation . In vitro assays demonstrate an IC₅₀ of 42 nM for VR1 inhibition, surpassing earlier leads like N-isoquinolin-5-yl-N'-aralkyl ureas . The aminobenzyl-pyrrolidine moiety facilitates hydrogen bonding with VR1’s Arg557 residue, while the isoquinoline group stabilizes the receptor’s hydrophobic pocket (Fig. 2) .

Table 3: Pharmacological Profile

ParameterValue
VR1 IC₅₀42 nM
Selectivity (vs. TRPA1)>100-fold
Oral Bioavailability (Rat)67%
Plasma Half-Life (Rat)4.2 hours

In murine neuropathic pain models, oral administration (10 mg/kg) reduced mechanical allodynia by 78% over 6 hours. Comparative studies with 1-(4-aminophenyl)pyrrolidin-3-yl derivatives show superior in vivo efficacy, attributed to enhanced metabolic stability.

Comparative Analysis with Structural Analogs

Table 4: Comparison with Pyrrolidine-Based VR1 Antagonists

CompoundVR1 IC₅₀ (nM)Oral Bioavailability (%)Half-Life (h)
(R)-Target Compound42674.2
1-(4-Aminophenyl) Analog89543.1
N-Cyclohexyl Derivative210322.4

The (R)-enantiomer shows 2.1-fold greater potency than its (S)-counterpart, underscoring the role of stereochemistry .

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Esterification of the primary amine to improve solubility.

  • Polypharmacology: Dual VR1/COX-2 inhibitors to address pain and inflammation concurrently.

  • Clinical Trials: Phase I safety studies are anticipated to commence in 2026.

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